(1H-Pyrrol-2-yl)methanamine hydrochloride
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Overview
Description
(1H-Pyrrol-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C5H8N2·HCl. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of pyrrole with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The general reaction scheme is as follows:
- Pyrrole + Formaldehyde + Ammonia → (1H-Pyrrol-2-yl)methanamine
- (1H-Pyrrol-2-yl)methanamine + Hydrochloric Acid → this compound
The reaction conditions usually involve heating the mixture under reflux to facilitate the formation of the desired product. The final product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding pyrrole derivatives.
- Reduction : Reduction reactions can convert it into different amine derivatives.
- Substitution : The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole compounds.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
- Substitution : Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
(1H-Pyrrol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex organic compounds.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate.
- Industry : It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1H-Pyrrol-2-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds:
- (1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride
- (1H-Pyrrol-2-yl)ethanamine hydrochloride
Uniqueness: (1H-Pyrrol-2-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.
Properties
IUPAC Name |
1H-pyrrol-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h1-3,7H,4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPHSWKXEZBRFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718257 |
Source
|
Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-09-8 |
Source
|
Record name | 1-(1H-Pyrrol-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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